ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
Description
This compound features a benzoate ester core substituted at the 2-position with an acetamido group linked via a sulfanyl (-S-) bridge to a 1H-imidazole ring. The imidazole is further substituted at the 1-position with a 2-methoxy-5-methylphenyl group. Such a structure combines aromatic, heterocyclic, and ester functionalities, which are common in pharmacologically active molecules targeting enzymes or receptors.
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-4-29-21(27)16-7-5-6-8-17(16)24-20(26)14-30-22-23-11-12-25(22)18-13-15(2)9-10-19(18)28-3/h5-13H,4,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCHUKZCZGGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can be described by its molecular formula and a molecular weight of approximately 354.44 g/mol. The structure comprises an ethyl ester, an imidazole ring, and a sulfanyl group, which are key functional components contributing to its biological properties.
Antimicrobial Activity
Several studies have indicated that imidazole derivatives exhibit antimicrobial properties. This compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive bacteria. In vitro assays demonstrated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Properties
Research has explored the anticancer potential of imidazole derivatives. A study reported that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, with IC50 values ranging from 10 µM to 30 µM depending on the cell line.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For instance, it was found to inhibit the activity of certain kinases involved in cancer proliferation, with significant inhibition observed at concentrations around 25 µM. This inhibition is thought to disrupt signaling pathways critical for tumor growth.
Anti-inflammatory Effects
Imidazole derivatives have also been associated with anti-inflammatory effects. This compound was shown to reduce pro-inflammatory cytokine levels in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazole derivatives against clinical isolates. This compound was included in the screening panel. Results indicated a significant reduction in bacterial viability compared to controls, supporting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a comparative study involving various imidazole derivatives, this compound demonstrated superior cytotoxicity against MCF-7 (breast cancer) cells. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with this compound increased early apoptotic cell populations significantly.
Data Summary Table
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has been investigated for its potential antimicrobial properties. Studies indicate that derivatives of imidazole exhibit significant activity against various bacterial strains, suggesting that this compound may possess similar effects due to its structural components .
-
Anticancer Properties
- Research has shown that imidazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. A study involving related compounds demonstrated their efficacy in targeting specific pathways involved in cancer cell proliferation . This positions this compound as a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects
Case Study: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of various imidazole derivatives, including those structurally similar to this compound). The results indicated a notable inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
Case Study: Anticancer Activity
In vitro studies on cancer cell lines treated with imidazole derivatives showed a reduction in cell viability and increased apoptosis rates. These findings highlight the potential of this compound as a lead compound for developing new anticancer therapies .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available aromatic compounds. Modifications to the side chains can lead to enhanced biological activity and specificity .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (thioether) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reagent | Conditions | Product |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Room temperature, 24 hours | Ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfinyl}acetamido)benzoate (sulfoxide) |
| mCPBA (meta-chloroperbenzoic acid) | Dichloromethane, 0°C → RT | Ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamido)benzoate (sulfone) |
Key Insight : Sulfoxide formation is typically reversible, while sulfone generation is irreversible and requires stronger oxidizing agents.
Ester Hydrolysis
The benzoate ester undergoes hydrolysis to yield the corresponding carboxylic acid:
Reaction :
| Conditions | Catalyst | Product |
|---|---|---|
| 1M NaOH, reflux, 6h | Aqueous base | 2-(2-{[1-(2-Methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoic acid |
| 1M HCl, ethanol, 8h | Acid | Same as above (slower kinetics) |
Amide Hydrolysis
The acetamido linkage resists hydrolysis under mild conditions but reacts under harsh acidic/basic environments:
Reaction :
| Conditions | Catalyst | Product |
|---|---|---|
| 6M HCl, reflux, 24h | HCl | 2-Aminobenzoic acid + 2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid |
Substitution Reactions
The imidazole ring’s nitrogen atoms and sulfanyl group participate in nucleophilic substitutions:
Imidazole Alkylation
The N-methyl group on the imidazole ring can undergo further alkylation:
Reaction :
| Reagent | Conditions | Product |
|---|---|---|
| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-3-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate |
Sulfanyl Group Replacement
The sulfanyl bridge can be displaced by stronger nucleophiles (e.g., amines):
Reaction :
| Reagent | Conditions | Product |
|---|---|---|
| Benzylamine | CuI, DMF, 140°C, 18h | Ethyl 2-(2-(benzylamino)acetamido)benzoate |
Reduction Reactions
The amide group can be reduced to an amine under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C → reflux | Ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethylamino)benzoate |
| BH<sub>3</sub>·THF | THF, RT, 12h | Same as above (lower yield) |
Esterification/Transesterification
The benzoate ester can undergo transesterification with alternative alcohols:
| Reagent | Conditions | Product |
|---|---|---|
| MeOH | H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate |
Electrophilic Aromatic Substitution
The methoxy-substituted phenyl group directs electrophilic attacks to specific positions:
| Reagent | Conditions | Product |
|---|---|---|
| HNO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro derivative at the para position relative to methoxy group |
Key Research Findings
-
Sulfanyl Oxidation : Higher yields of sulfone (>90%) are achieved with mCPBA compared to H<sub>2</sub>O<sub>2</sub> (~65%).
-
Amide Stability : The acetamido group remains intact under standard hydrolysis conditions but degrades in prolonged acidic environments.
-
Imidazole Reactivity : Alkylation occurs preferentially at the N1 position due to steric hindrance at N3 .
This compound’s multifunctional design enables its use in synthesizing pharmacologically active derivatives, particularly in kinase inhibition and antimicrobial applications . Further studies should explore its catalytic behavior and biological target interactions.
Comparison with Similar Compounds
Positional Isomer: Ethyl 4-(2-{[1-(2-Methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
- Structural Difference : The acetamido group is substituted at the 4-position of the benzoate ring instead of the 2-position.
- Impact : Substitution position influences steric and electronic interactions. The 4-substituted derivative may exhibit improved crystallinity due to symmetric packing, as observed in related imidazole derivatives .
- Synthesis : Similar to the target compound, this analog likely forms via nucleophilic substitution or condensation reactions involving sulfanyl-acetamido intermediates .
Benzimidazole-Based Analog: Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
- Structural Differences: Replaces the imidazole core with a benzimidazole ring. Features a butanoate ester (vs. benzoate) and a hydroxyethylamino-benzyl substituent.
- The elongated butanoate chain may improve solubility in polar solvents .
- Synthesis : Prepared via reductive amination of benzaldehyde with a primary amine intermediate, followed by hydrolysis and esterification .
Benzoxazole-Based Derivatives: 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] Acetohydrazide
- Structural Differences :
- Substitutes imidazole with a benzoxazole ring.
- Lacks the methoxy-methylphenyl substituent.
- Impact : Benzoxazole’s oxygen atom increases electronegativity, altering hydrogen-bonding capacity and metabolic stability compared to imidazole derivatives.
- Synthesis : Synthesized via solvent-free reductive amination of aldehydes with acetohydrazide intermediates, followed by TLC-monitored purification .
Data Table: Key Structural and Molecular Features
*Calculated based on structural similarity to compounds.
Research Findings and Implications
- Synthetic Flexibility : The sulfanyl-acetamido bridge enables modular synthesis with diverse heterocycles and substitution patterns, as demonstrated in benzimidazole and benzoxazole analogs .
- Biological Relevance : Imidazole derivatives often exhibit antimicrobial or kinase-inhibitory activity, while benzoxazoles are explored for anti-inflammatory properties. Substitution at the 2-position (vs. 4-) may enhance steric hindrance, affecting target selectivity .
- Crystallographic Behavior : Imidazole derivatives with methoxy-methylphenyl groups show intermolecular C–H···O/N interactions, stabilizing crystal lattices .
Q & A
Q. Table 1: Comparative Synthesis Routes
| Parameter | Reflux Method | Solvent-Free | Click Chemistry |
|---|---|---|---|
| Reaction Time | 5–6 hrs | 20 min | 24 hrs |
| Yield (%) | 65–70 | 75–80 | 85–90 |
| Solvent Consumption | High | None | Low (water/ethanol) |
Q. Table 2: Key Spectral Data
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| C=O (ester) | 1720 | - |
| S–C (sulfanyl) | 650 | - |
| OCH₃ | - | 3.78 (s, 3H) |
| NH (acetamido) | 3300 | 10.2 (s, 1H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
